molecular formula C11H10Cl2O B1613075 Cyclobutyl 3,5-dichlorophenyl ketone CAS No. 898791-24-7

Cyclobutyl 3,5-dichlorophenyl ketone

Cat. No. B1613075
M. Wt: 229.1 g/mol
InChI Key: GGJVHMOCRYJAIB-UHFFFAOYSA-N
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Description

Cyclobutyl 3,5-dichlorophenyl ketone is a chemical compound with the molecular formula C11H10Cl2O . It has an average mass of 229.102 Da and a monoisotopic mass of 228.010864 Da . The systematic name for this compound is Cyclobutyl (3,5-dichlorophenyl)methanone .


Molecular Structure Analysis

The molecular structure of Cyclobutyl 3,5-dichlorophenyl ketone can be represented by the SMILES string c1c (cc (cc1Cl)Cl)C (=O)C2CCC2 . This indicates that the molecule consists of a cyclobutyl group attached to a 3,5-dichlorophenyl group via a ketone functional group .


Physical And Chemical Properties Analysis

Cyclobutyl 3,5-dichlorophenyl ketone has a density of 1.3±0.1 g/cm³ . It has a boiling point of 346.1±32.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.8 mmHg at 25°C and an enthalpy of vaporization of 59.0±3.0 kJ/mol . The flash point of the compound is 146.1±25.7 °C . The compound has a molar refractivity of 57.9±0.3 cm³ .

Scientific Research Applications

Bicyclobutylidene to Bicyclooctene Rearrangement

Cyclobutyl compounds, including Cyclobutyl 3,5-dichlorophenyl ketone, are involved in rearrangement reactions that serve as key steps in the formal syntheses of complex molecules such as (±)-ceratopicanol and (±)-hirsutene. The process includes [3+2] cycloaddition reactions followed by hydrolysis and oxidative decarboxylation, demonstrating the utility of cyclobutyl compounds in constructing tricyclic ketones from simpler precursors (Anger et al., 1998).

Norrish Type II Reaction in Solid State

Research into the photochemistry of α-cycloalkyl-p-chloroacetophenone derivatives, including cyclobutyl variants, has shown that these compounds undergo type II photochemistry in the crystalline phase. This provides insight into the effects of solid-state medium on chemical reactions and the geometric constraints affecting reaction outcomes (Scheffer et al., 1986).

Regioselective Synthesis of Quinolin-8-ols

Cyclobutyl compounds are also instrumental in the regioselective synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols. These syntheses involve cyclization reactions that proceed via alkylideneaminyl radical intermediates, showcasing the versatility of cyclobutyl compounds in facilitating complex organic transformations (Uchiyama et al., 1998).

Cyclopropenium Ion Catalyzed Beckmann Rearrangement

Cyclopropenium ions, potentially derivable from cyclobutyl precursors, have been shown to catalyze the Beckmann rearrangement efficiently. This represents a novel application of cyclobutyl-related chemistry in organocatalysis, opening new avenues for the synthesis of amides and lactams from ketoximes (Srivastava et al., 2010).

Synthesis of Dimethyl Acetal of Ketones

The synthesis of dimethyl acetals from ketones, including cyclobutyl phenyl ketone, utilizes solid acid catalysts to facilitate the reaction. This method highlights the importance of cyclobutyl compounds in organic synthesis, particularly in the synthesis of protective groups and intermediates for further chemical modifications (Thomas et al., 2005).

properties

IUPAC Name

cyclobutyl-(3,5-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O/c12-9-4-8(5-10(13)6-9)11(14)7-2-1-3-7/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJVHMOCRYJAIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642550
Record name Cyclobutyl(3,5-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl 3,5-dichlorophenyl ketone

CAS RN

898791-24-7
Record name Cyclobutyl(3,5-dichlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutyl(3,5-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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